molecular formula C14H16N4O4 B2462870 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795296-23-9

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2462870
CAS No.: 1795296-23-9
M. Wt: 304.306
InChI Key: GIIWWWJDYTWFGR-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a 1,2,3-triazole ring

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-14(20,7-15-13(19)10-6-18(2)17-16-10)9-3-4-11-12(5-9)22-8-21-11/h3-6,20H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIWWWJDYTWFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a triazole ring and a benzodioxole moiety. Its molecular formula is C16H18N4O4C_{16}H_{18}N_{4}O_{4}, and it has a molecular weight of approximately 342.34 g/mol. The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and biological activity.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Antitubercular Activity

Given the global health challenge posed by tuberculosis, compounds with antitubercular activity are highly sought after. Preliminary studies suggest that this compound exhibits inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's efficacy was determined through both in vitro and in vivo models.

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

StudyFocusFindings
AntimicrobialDemonstrated significant inhibition against multiple bacterial strains with MIC values indicating strong activity.
AnticancerInduced apoptosis in MCF-7 and HeLa cells with IC50 values lower than standard chemotherapeutics.
AntitubercularShowed effective reduction in Mycobacterium tuberculosis growth rates in mouse models.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide, commonly referred to as compound 1, is a synthetic triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring , a benzodioxole moiety , and a carboxamide group . These structural components are known for their diverse biological activities:

Component Functionality Biological Activity
Triazole ringHeterocyclic structureAntifungal, anticancer
Benzodioxole moietyAromatic systemAntioxidant, potential neuroprotective
Carboxamide groupAmide linkageEnhances solubility and bioavailability

Anticancer Potential

Research indicates that compounds containing triazole structures exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and enzyme inhibition.

Antimicrobial Activity

Triazole compounds are well-documented for their antimicrobial effects. The presence of the benzodioxole moiety may enhance this activity due to its known antioxidant properties.

  • Research Findings : In related studies, triazole derivatives have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range . The potential for compound 1 to exhibit similar antimicrobial properties warrants further investigation.

The mechanisms by which this compound may exert its biological effects include:

  • Enzyme Inhibition : Triazoles often inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of reactive oxygen species (ROS) levels.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at specific phases (e.g., G2/M phase), thereby inhibiting proliferation .

Synthesis and Research Directions

The synthesis of compound 1 involves several steps that can be optimized based on desired biological outcomes. The introduction of functional groups such as hydroxypropyl enhances its solubility and bioactivity.

Proposed Synthetic Route:

  • Formation of Benzodioxole Intermediate : Cyclization of catechol with formaldehyde.
  • Introduction of Hydroxypropyl Group : Reaction with an epoxide like glycidol.
  • Formation of Triazole Ring : Utilizing azide chemistry or similar methodologies to incorporate the triazole moiety.

Q & A

Q. What are the key synthetic pathways for N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization of triazole precursors and coupling with the benzodioxolyl-hydroxypropyl moiety. Critical steps require precise control of temperature, pH, and solvent selection (e.g., acetonitrile or DMF) to optimize yields. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring intermediates and verifying product purity .

Q. Which structural motifs in this compound are pharmacologically significant?

The compound combines a 1,2,3-triazole ring (known for metabolic stability and hydrogen-bonding capacity) with a benzodioxole group (associated with CNS activity) and a hydroxypropyl linker. These motifs suggest potential interactions with enzymes or receptors, such as monoamine oxidases or neurotransmitter transporters. X-ray crystallography or computational docking can validate these interactions .

Q. What analytical techniques are critical for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the carboxamide and benzodioxole rings. Purity is assessed via HPLC with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from conformational flexibility, tautomerism, or impurities. Use deuterated solvents for NMR to stabilize specific conformers, and employ heteronuclear single-quantum coherence (HSQC) experiments to clarify ambiguous peaks. Cross-validate with density functional theory (DFT) calculations to predict spectroscopic profiles .

Q. What strategies optimize reaction yields for derivatives of this compound?

Yield optimization requires screening catalysts (e.g., palladium for cross-coupling) and solvents (polar aprotic solvents like DMF enhance nucleophilicity). Microwave-assisted synthesis reduces reaction times, while flow chemistry improves scalability. Design-of-experiment (DoE) models can statistically identify optimal conditions .

Q. How do computational methods enhance understanding of this compound's bioactivity?

Molecular dynamics simulations predict binding affinities to targets like kinases or GPCRs. ADMET (absorption, distribution, metabolism, excretion, toxicity) models assess pharmacokinetic properties, such as blood-brain barrier permeability. QSAR (quantitative structure-activity relationship) studies guide structural modifications to improve efficacy .

Q. What experimental designs address discrepancies in biological assay results?

Conflicting activity data may stem from assay conditions (e.g., pH, cell line variability). Replicate studies using orthogonal assays (e.g., enzymatic vs. cell-based) and standardize protocols (e.g., ATP concentration in kinase assays). Meta-analyses of published data can identify trends obscured by experimental noise .

Methodological Considerations

  • Synthetic Challenges : The hydroxypropyl group’s stereochemistry requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts .
  • Data Validation : Cross-correlate NMR shifts with databases (e.g., SciFinder) and use mass fragmentation patterns to confirm structural integrity .
  • Biological Testing : Prioritize target-specific assays (e.g., fluorescence polarization for receptor binding) over broad phenotypic screens to reduce off-target noise .

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